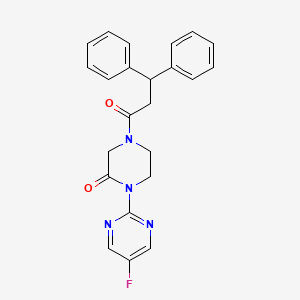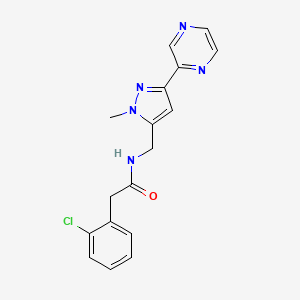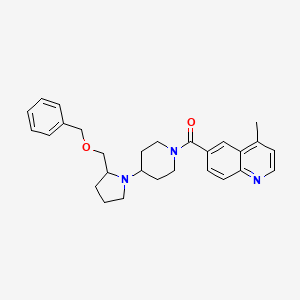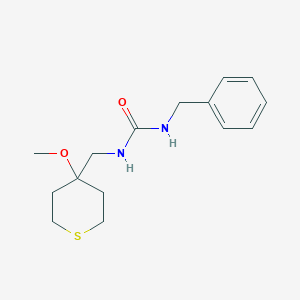
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as DFPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPP is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its pharmacological effects by binding to specific targets in the body. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to bind to the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of inflammation. By binding to the adenosine A1 receptor, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one suppresses the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit potent biochemical and physiological effects. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to induce apoptosis in cancer cells by activating caspase enzymes. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been found to inhibit cell proliferation by disrupting the synthesis of DNA and RNA. Furthermore, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to suppress the production of pro-inflammatory cytokines by binding to the adenosine A1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several advantages for lab experiments. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a small molecule that can be easily synthesized and purified. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit potent pharmacological properties, making it an attractive candidate for drug development. However, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one also has some limitations for lab experiments. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a relatively new compound, and its pharmacological properties are still being studied. Furthermore, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has not been extensively tested for its safety and toxicity, which may limit its potential use in humans.
Direcciones Futuras
There are several future directions for the study of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One future direction is to further investigate the mechanism of action of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. By understanding how 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its pharmacological effects, researchers can develop more effective drugs that target specific pathways. Another future direction is to study the safety and toxicity of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. By understanding the safety profile of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, researchers can determine its potential use in humans. Furthermore, researchers can explore the use of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in combination with other drugs to enhance its pharmacological effects.
Métodos De Síntesis
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can be synthesized by the reaction of 5-fluoropyrimidine-2,4-diamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride and triethylamine. This reaction leads to the formation of 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as a white solid with a yield of 72%.
Aplicaciones Científicas De Investigación
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3,3-diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-14-25-23(26-15-19)28-12-11-27(16-22(28)30)21(29)13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-15,20H,11-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMXMQXOOSKEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)
![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2829622.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2829632.png)
![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)
![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)